BMS-986235 is classified as a selective formyl peptide receptor type 2 agonist. The formyl peptide receptors are a subset of G-protein-coupled receptors that play crucial roles in immune response regulation. BMS-986235 was synthesized as part of a broader effort to develop therapeutics that can effectively manage chronic inflammatory diseases and promote tissue repair .
The synthesis of BMS-986235 involves several key steps:
This multi-step synthetic route highlights the complexity involved in developing BMS-986235, emphasizing both its structural intricacies and the precision required in its synthesis.
The molecular structure of BMS-986235 features a pyrrolidinone core structure, which is integral to its activity as a formyl peptide receptor type 2 agonist. The compound's structure can be represented as follows:
The specific stereochemistry and functional groups present in BMS-986235 contribute significantly to its binding affinity and selectivity for the target receptor .
BMS-986235 participates in several chemical reactions that are critical for its biological activity:
These reactions underline the compound's potential therapeutic applications in managing inflammatory diseases.
The mechanism of action for BMS-986235 involves several steps:
This mechanism illustrates how BMS-986235 can facilitate the transition from an inflammatory state to a resolution phase in various pathological conditions.
BMS-986235 exhibits several notable physical properties:
The chemical stability of BMS-986235 under physiological conditions is crucial for its therapeutic efficacy. It maintains stability across a range of pH levels but should be stored under controlled conditions to prevent degradation .
BMS-986235 has been explored primarily for its therapeutic potential in:
The ongoing research into BMS-986235 underscores its potential impact on future therapeutic strategies aimed at controlling inflammation and promoting tissue repair across various medical disciplines .
The development of BMS-986235 originated from a moderate-activity linear urea scaffold. Early optimization focused on enhancing potency, receptor selectivity (FPR2 over FPR1), and metabolic stability, culminating in the identification of a privileged pyrrolidinone core structure.
Introduction of a conformationally constrained pyrrolidinone (γ-lactam) core was pivotal for achieving high FPR2 selectivity. This rigid heterocyclic system:
The shift from flexible linear ureas to the rigid pyrrolidinone scaffold directly resulted in compounds with significantly improved FPR2 potency (sub-nanomolar EC₅₀ for human FPR2) and dramatically reduced FPR1 activity (over 6,800-fold selectivity observed for BMS-986235) [1] [7].
Systematic optimization of substituents on the pyrrolidinone lactam nitrogen and adjacent carbon atoms was crucial for maximizing FPR2 affinity and functional activity. Key findings included:
Table 1: Impact of Key Lactam Substituents on BMS-986235 Pharmacological Profile
Position | Optimal Substituent | Impact on FPR2 Affinity/Activity | Proposed Receptor Interaction |
---|---|---|---|
N₁ (Lactam N) | Phenylurea | Essential for high potency; Unsubstituted phenyl optimal | Hydrophobic sub-pocket engagement; Hydrogen bonding with urea carbonyl |
C₃ | 3,4-Difluorophenoxy | Critical for sub-nanomolar potency; Dramatic boost over smaller groups | Hydrophobic/π-π interactions; Complementarity to FPR2-specific residues |
C₅ | Methyl | Significant potency enhancement (~10-fold) | Conformational control of lactam ring and C₃-aryl presentation |
Table 2: Selectivity Profile of BMS-986235
Receptor | EC₅₀ (nM) | Relative Selectivity (vs. hFPR2) |
---|---|---|
hFPR2 | 0.41 | 1 (Reference) |
mFPR2 | 3.4 | ~8.3-fold lower affinity |
hFPR1 | 2800 | >6,800-fold selective |
Computational studies played a vital role in understanding the superior profile of the pyrrolidinone core and its optimized substituents:
The combined use of MD simulations and structure-activity relationship (SAR) studies provided a robust rationale for the critical role of conformational rigidity in achieving high FPR2 potency and selectivity. This rigidification strategy, centered on the pyrrolidinone core and optimized lactam substituents, was fundamental to the discovery of BMS-986235 as a clinical candidate for promoting inflammation resolution in heart failure [1] [7].
Table 3: Key Compounds in the Optimization Leading to BMS-986235
Compound Feature | Core Structure | Key Substituents | hFPR2 EC₅₀ (nM) | FPR2 Selectivity (vs FPR1) |
---|---|---|---|---|
Initial Lead | Linear Urea | Simple aryl groups | ~100-1000 | Low (< 10-fold) |
Early Pyrrolidinone | Pyrrolidinone | Basic C₃/C₅ groups | ~1-10 | Moderate (~100-fold) |
Optimized Analogue | Pyrrolidinone | C3: 3,4-diF-PhO; C5: CH₃ | ~0.1-0.5 | High (>1000-fold) |
BMS-986235 (13c) | Pyrrolidinone | C3: 3,4-diF-PhO; C5: CH₃; N1: PhNHCONH | 0.41 | >6,800-fold |
Source: Derived from [1]
BMS-986235 acts as a potent and selective agonist for FPR2, activating Gi protein-dependent signaling pathways. This engagement triggers a cascade of cellular events central to inflammation resolution:
The selective activation of FPR2 by BMS-986235, without significant cross-activation of the closely related pro-inflammatory FPR1, allows it to harness endogenous pro-resolving pathways effectively. This mechanism underlies its demonstrated efficacy in preclinical models of myocardial infarction, where it improved survival, reduced infarct size, preserved left ventricular systolic function, and attenuated adverse remodeling by promoting timely inflammation resolution and enhancing wound healing [1] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: